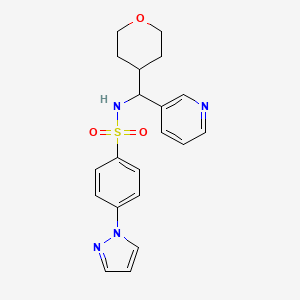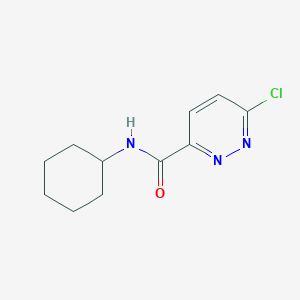![molecular formula C6H10ClN3O2 B2831698 cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hcl CAS No. 2309433-00-7](/img/structure/B2831698.png)
cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The antimicrobial compound was purified using a silica gel column chromatography and high performance liquid chromatography .Molecular Structure Analysis
The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . It contains a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Scientific Research Applications
Bioactive Metabolite Production A novel cyclic dipeptide, named JS-3, was isolated from the fermentation broth of Streptomyces sp. 8812. This compound, a variant of cis-Hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione, exhibited a range of bioactivities including antibacterial, antifungal, antiproliferative activities, and free-radical scavenging. This isolation marks the first of its kind from natural sources, specifically from bacteria of the genus Streptomyces (Solecka et al., 2018).
Synthesis and Biological Evaluation The compound has been involved in synthetic chemistry processes yielding various bioactive molecules. For instance, its derivatives have shown significant anti-inflammatory and anticancer activity against multiple human cancer cell lines. Notably, a derivative exhibited considerable anti-inflammatory activity, comparable to that of ibuprofen, and demonstrated potent anticancer properties (Kumar et al., 2016).
Reactivity and Derivative Formation cis-Hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione has been a key intermediate in the synthesis of pyrazole-3-carboxamide derivatives, pyrrol-2-ones, and quinoxaline-2-one derivatives through reactions with hydrazine hydrate and o-phenylenediamine. These reactions underline the compound's versatility as a precursor in heterocyclic chemistry (Sarıpınar et al., 2007).
Organic Electronics cis-Hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione derivatives have been utilized in the synthesis of n-type small molecule semiconductors for organic thin-film transistors (OTFTs). These compounds demonstrated electron mobilities that are promising for the development of solution-processed n-channel OTFTs, showcasing the compound's potential in electronic applications (Hong et al., 2013).
Antibiofilm Activity The compound has shown effectiveness against biofilm formation by Gram-negative bacteria, indicating its potential as an antibiofilm agent. This activity is particularly relevant for addressing urinary tract infections (UTIs) and other biofilm-associated infections, showcasing the compound's therapeutic potential beyond its chemical properties (Rajivgandhi et al., 2018).
Future Directions
Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in these papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
(4aR,7aS)-4,4a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-5-6(11)9-4-2-7-1-3(4)8-5;/h3-4,7H,1-2H2,(H,8,10)(H,9,11);1H/t3-,4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTMRJOENWINRW-HKTIBRIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)NC(=O)C(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)NC(=O)C(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2831620.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate](/img/structure/B2831622.png)
![N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B2831624.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2831626.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2831627.png)
![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2831628.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)

![2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2831636.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)